Methyl caffeate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Caffeate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of Methyl Caffeate, Including Experimental Protocols and Signaling Pathway Diagrams.

Introduction

This compound is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As an ester of caffeic acid, it is found in various plant species, including Solanum torvum (Turkey berry) and Polygonum amplexicaule.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its anti-inflammatory and antidiabetic effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are provided to support further research and development.

Chemical Structure and Identification

This compound is systematically named methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[2][3] It is characterized by a phenylpropanoid structure, featuring a catechol group (3,4-dihydroxybenzene) attached to a methyl acrylate moiety.

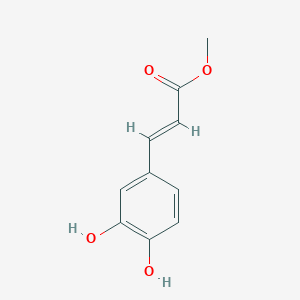

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[3] |

| CAS Number | 3843-74-1 |

| Molecular Formula | C₁₀H₁₀O₄[3] |

| SMILES | COC(=O)/C=C/c1cc(O)c(O)cc1 |

| InChI | InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+[3] |

| InChIKey | OCNYGKNIVPVPPX-HWKANZROSA-N[3] |

Physicochemical Properties

This compound is a solid at room temperature and exhibits solubility in various organic solvents. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 194.18 g/mol [3] |

| Melting Point | 158-161 °C |

| Boiling Point | 368 °C |

| Solubility | Soluble in DMSO, methanol, acetone, ethyl acetate.[4] |

| Appearance | White to off-white crystalline powder |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Key Data |

| UV-Vis (in Methanol) | λmax: 328 nm |

| ¹H NMR (600 MHz, d₆-DMSO) | δ 12.10 (1H, s, -COOH), 9.53 (1H, s, -OH), 9.13 (1H, s, -OH), 7.42 (1H, d, J = 15.6 Hz, H-7), 7.02 (1H, d, J = 1.8 Hz, H-6), 6.96 (1H, dd, J = 8.4, 1.8 Hz, H-2), 6.75 (1H, d, J = 8.4 Hz, H-3), 6.16 (1H, d, J = 15.6 Hz, H-8)[1] |

| ¹³C NMR (125 MHz, d₆-DMSO) | δ 167.9 (C-9), 149.1 (C-5), 146.5 (C-7), 145.9 (C-4), 127.4 (C-1), 122.5 (C-2), 116.4 (C-8), 115.1 (C-3), 51.5 (CH₂O)[1] |

| IR (ATR-Neat) | Characteristic peaks for O-H, C=O, C=C, and C-O stretching. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antidiabetic properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It significantly attenuates the release of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs).[5] The underlying mechanism involves the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.[5]

Antidiabetic Activity

The antidiabetic effects of this compound are attributed to its ability to improve glucose homeostasis. Studies have shown that it can enhance glucose-stimulated insulin secretion from pancreatic β-cells.[6] This is mediated through the upregulation of the IRS-2/PI3K/Akt signaling pathway, which plays a crucial role in β-cell function and survival.[6][7][8] Furthermore, this compound has been observed to upregulate the expression of GLUT4, a key glucose transporter in skeletal muscle, thereby facilitating glucose uptake from the blood.[9][10]

Experimental Protocols

Isolation of this compound from Polygonum amplexicaule

This protocol describes the extraction and isolation of this compound from the dried root tubers of Polygonum amplexicaule.[1][11]

Materials:

-

Dried and powdered root tubers of Polygonum amplexicaule

-

95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Hexane

-

Acetone

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. Filter and concentrate the extract under reduced pressure using a rotary evaporator.

-

Fractionation: Suspend the crude ethanol extract in a 9:1 mixture of water and methanol. Perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elution: Elute the column with a step gradient of hexane and acetone (e.g., 9:1, 8:2, 7:3 v/v).

-

Isolation: Collect the fractions and monitor by thin-layer chromatography. Combine the fractions containing this compound and concentrate to yield the purified compound.

References

- 1. academicjournals.org [academicjournals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H10O4 | CID 689075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antihyperglycemic activity and antidiabetic effect of this compound isolated from Solanum torvum Swartz. fruit in streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. discovery.researcher.life [discovery.researcher.life]

The Occurrence and Biological Significance of Methyl Caffeate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl caffeate, a methyl ester of the widely distributed phenolic compound caffeic acid, is a secondary metabolite found in a variety of plant species. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in different plant tissues. It summarizes the available quantitative data to facilitate comparative analysis and outlines detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide explores the biosynthetic origins of this compound, implicating the role of specific methyltransferases, and delves into its known signaling pathways, particularly its influence on insulin secretion and neuroprotection. The information is presented to support further research into the pharmacological potential of this bioactive compound.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species, distributed across various families. Its accumulation can occur in different plant organs, including flowers, fruits, bark, and rhizomes. Notable plant sources include:

-

Bark: Flacourtia jangomas (Indian Coffee Plum)[8][9][10][11][12][13]

-

Rhizomes: Canna edulis (Edible Canna)[14][15][16][17][18], Polygonum amplexicaule var. sinense (Xuesanqi)[19][20][21]

-

Other Sources: Gaillardia pulchella, Lactuca aculeata (from callus tissue)

Quantitative Analysis of this compound in Plants

The concentration of this compound can vary significantly between plant species and even within the same species depending on the geographical origin and the specific tissue analyzed. The following table summarizes the available quantitative data for this compound in various plants.

| Plant Species | Plant Part | Method of Quantification | This compound Content | Reference |

| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.112 mg/g | [19] |

| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.125 mg/g | [19] |

| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.131 mg/g | [19] |

| Polygonum amplexicaule var. sinense | Rhizome | HPLC | 0.108 mg/g | [19] |

| Lactuca aculeata | Callus Tissue | Not specified | 0.14 mg/g (dry weight) |

Data for Polygonum amplexicaule var. sinense represents samples from different geographical locations as reported in the cited study.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound is not yet fully elucidated. However, it is widely accepted that its precursor is caffeic acid, a central molecule in the phenylpropanoid pathway. The formation of this compound from caffeic acid involves a methylation step, likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

One of the key enzymes implicated in the methylation of caffeic acid in plants is Caffeic Acid O-Methyltransferase (COMT) . This enzyme is primarily known for catalyzing the methylation of the 3-hydroxyl group of caffeic acid to produce ferulic acid, a crucial step in lignin biosynthesis. It is hypothesized that either a specific isoform of COMT or a related, yet-to-be-identified methyltransferase, is responsible for the methylation of the carboxylic acid group of caffeic acid to form this compound.

Signaling Pathways Involving this compound

Recent studies have begun to uncover the roles of this compound in cellular signaling, highlighting its potential as a bioactive molecule in metabolic and neuroprotective pathways.

Insulin Secretion Signaling Pathway

This compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This action is mediated through the upregulation of the Insulin Receptor Substrate 2 (IRS-2) signaling pathway. This compound treatment leads to the phosphorylation and activation of key downstream effectors, including Phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B). This cascade ultimately promotes the expression of Pancreatic and Duodenal Homeobox 1 (PDX-1), a critical transcription factor for β-cell function and insulin gene expression.

Neuroprotective Signaling

Preliminary evidence suggests that this compound possesses neuroprotective properties against oxidative stress-induced cell damage. Its mechanism of action involves the modulation of apoptotic pathways. Specifically, this compound has been observed to inhibit the activity of caspase-3, a key executioner caspase in apoptosis. Furthermore, it may also play a role in regulating the activity of cathepsin D, a lysosomal protease involved in apoptotic cell death. The PI3K pathway has also been implicated in its neuroprotective effects.

Experimental Protocols

The following section details common methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction

5.1.1. Hot Water Extraction (as applied to Prunus persica flowers) [1]

-

Dry the plant material (e.g., 100 g of Prunus persica flowers).

-

Extract the dried material twice with distilled water at 100°C for 2 hours for each extraction.

-

Combine the aqueous extracts and filter to remove solid plant material.

-

Evaporate the solvent in vacuo at approximately 45°C to obtain the crude hot water extract.

5.1.2. Methanolic Extraction (as applied to Flacourtia jangomas bark) [8]

-

Obtain dried, coarse powder of the plant material (e.g., Flacourtia jangomas bark).

-

Macerate the plant powder in methanol at room temperature. The duration and number of extractions can be optimized (e.g., 3 times for 72 hours each).

-

Filter the methanolic extract to remove plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude methanolic extract.

Isolation

5.2.1. Column Chromatography (General Protocol)

-

The crude extract is typically subjected to fractionation using various chromatographic techniques. A common initial step is to fractionate the extract using a non-polar to polar solvent gradient on a silica gel column.

-

For further purification, column chromatography over Sephadex LH-20 or Diaion HP-20 is often employed.

-

Fractions are eluted with a gradient of solvents, such as acetone-water or methanol-water mixtures.[1]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in this compound are pooled and subjected to further rounds of chromatography, potentially including preparative HPLC, until a pure compound is obtained.

Quantification by HPLC[20][21]

-

Sample Preparation:

-

Prepare a standardized solution of the plant extract in a suitable solvent (e.g., acetonitrile).

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

-

Chromatographic Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (containing a small percentage of an acid like formic acid to improve peak shape).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., ~325 nm).

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Inject the prepared plant extract sample into the HPLC system.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom and demonstrated bioactivity in key signaling pathways related to metabolic health and neuroprotection. This guide provides a foundational understanding of its natural sources, biosynthesis, and methods for its study. While progress has been made, further research is warranted in several areas. A more comprehensive quantitative screening of this compound across a wider range of plant species is needed to identify high-yielding natural sources. The definitive elucidation of its biosynthetic pathway, including the specific methyltransferases involved, will be crucial for potential biotechnological production. Finally, continued investigation into its molecular targets and signaling pathways will undoubtedly unveil further therapeutic applications for this promising natural product.

References

- 1. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Isolated from the Flowers of <i>Prunus persica</i> (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion [agris.fao.org]

- 3. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in silico analysis of Solanum torvum fruit and this compound interaction with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the content of major chemical components and bioactive compounds and antioxidant ability of Hong Quan (Flacourtia jangomas (Lour.) Raeusch) fruit cultivated in An Giang, Vietnam | Plant Science Today [horizonepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of this compound and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Compounds Isolated from the Ethyl Acetate Fraction of Canna edulis Ker Gawl Rhizomes | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Compositions of the n-hexane Fraction of Canna edulis Ker Gawl Rhizomes | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 17. Canna edulis Ker by-product: chemical composition and characteristics of the dietary fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rhizome Yield and Starch Properties of Canna edulis | JOURNAL OF ROOT CROPS [journal.isrc.in]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Biological Potential of Hypericum L. Sect. Drosocarpium Species [mdpi.com]

Spectroscopic Profile of Methyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl caffeate, a naturally occurring phenolic compound with various biological activities. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, all quantitative data are presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data (600 MHz, DMSO-d6)

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic, vinyl, and methoxy protons. The assignments, chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed in Table 1.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH (Phenolic) | 9.53 | singlet | - |

| -OH (Phenolic) | 9.13 | singlet | - |

| H-7 | 7.42 | doublet | 15.6 |

| H-2 | 6.96 | doublet of doublets | 8.4, 1.8 |

| H-6 | 7.02 | doublet | 1.8 |

| H-5 | 6.75 | doublet | 8.4 |

| H-8 | 6.16 | doublet | 15.6 |

| -OCH₃ | 3.65 | singlet | - |

¹³C NMR Data (125 MHz, DMSO-d6)

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The assignments and chemical shifts (δ) in ppm are presented in Table 2.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-9 (C=O) | 167.9 |

| C-4 | 145.9 |

| C-5 | 149.1 |

| C-7 | 146.5 |

| C-1 | 127.4 |

| C-2 | 122.5 |

| C-6 | 115.1 |

| C-8 | 116.4 |

| C-3 | 115.1 |

| -OCH₃ | 51.5 |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy was utilized to identify the functional groups present in this compound. The major absorption peaks and their corresponding functional group assignments are listed in Table 3.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic hydroxyl groups) |

| ~3050 | Medium | =C-H stretch (aromatic and vinyl) |

| ~2950 | Weak | C-H stretch (methyl) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1600, 1520, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1270, 1180 | Strong | C-O stretch (ester and phenol) |

| ~980 | Strong | =C-H bend (trans-alkene out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was employed to determine the molecular weight and fragmentation pattern of this compound. The key fragments and their mass-to-charge ratios (m/z) are summarized in Table 4.[1][2]

| m/z | Relative Intensity | Proposed Fragment | Interpretation |

| 194 | High | [M]⁺ | Molecular Ion |

| 163 | High | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 134 | Medium | [M - COOCH₃ - H]⁺ | Loss of the carbomethoxy group and a hydrogen atom |

| 126 | Low | - | - |

| 89 | Medium | - | - |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 600 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12 ppm is set.

-

Acquisition Time: An acquisition time of at least 3 seconds is employed.

-

Relaxation Delay: A relaxation delay of 2 seconds is used.

-

Number of Scans: 16 to 64 scans are typically acquired for a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 220 ppm is set.

-

Acquisition Time: An acquisition time of around 1 second is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Number of Scans: Several hundred to a few thousand scans are acquired to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

-

ATR-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid, powdered this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in transmittance or absorbance mode.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Data Acquisition:

-

Ionization Energy: The standard electron energy of 70 eV is used to induce fragmentation.

-

Mass Range: The instrument is set to scan a mass range of approximately m/z 40-400.

-

Source Temperature: The ion source temperature is typically maintained around 200-250 °C.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

-

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a pure compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic identification of this compound.

References

The Solubility of Methyl Caffeate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl caffeate, a naturally occurring phenolic compound with significant therapeutic potential. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and visualizes key signaling pathways associated with its biological activity.

Quantitative Solubility of this compound

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data. It is important to note that much of the publicly available data comes from chemical suppliers and may not have been determined through systematic scholarly investigation.

| Solvent | Solubility | Molar Concentration (mM) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 154.5 | [1] |

| Dimethyl Sulfoxide (DMSO) | 19.17 mg/mL | 98.69 | [2] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 25.75 | [2] |

| Ethanol | 20.0 mg/mL | 102.99 | [2] |

| Dimethylformamide (DMF) | 5.0 mg/mL | 25.75 | [2] |

| Water | 18.64 µg/mL (or 0.01864 mg/mL) | Not specified | [3] |

| PBS (pH 7.2) | 0.5 mg/mL | 2.57 | [2] |

| Acetonitrile | Slightly Soluble | Not specified | [4][5] |

| Methanol | Slightly Soluble | Not specified | [4][5] |

| Ethyl Acetate | Soluble | Not specified | [4][5] |

Note: The significant variation in reported DMSO solubility may be due to differences in experimental conditions (e.g., temperature, purity of solute and solvent) and measurement techniques. The qualitative descriptors "Slightly Soluble" and "Soluble" are taken from supplier data sheets and lack precise quantitative meaning.[4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for pharmaceutical development. The following are detailed methodologies for key experiments that can be adapted for determining the solubility of this compound.

Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The agitation time should be sufficient to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly in volatile solvents.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.

Detailed Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1 and 2).

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Sampling: Accurately transfer a known volume of the clear supernatant to a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the this compound).

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken.

Visualization of Key Signaling Pathways

This compound exerts its biological effects, including anti-inflammatory and antioxidant activities, through the modulation of specific signaling pathways.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to inhibit inflammatory responses by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Antioxidant Signaling Pathway of this compound

This compound can also mitigate oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Preliminary Biological Screening of Methyl Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl caffeate, a naturally occurring phenolic compound, is an ester of caffeic acid. It is found in various plant species and has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings related to its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into the potential mechanisms of action of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is a crucial aspect of its potential as a chemotherapeutic agent.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, as determined by different studies.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| A549 | Lung Carcinoma | 28.83 ± 2.38 | ~148.5 | [1] |

| T24 | Bladder Carcinoma | 50.19 ± 3.50 | ~258.5 | [1] |

| Huh-7 | Hepatocellular Carcinoma | 42.15 ± 2.13 | ~217.1 | [1] |

| 8505c | Anaplastic Thyroid Cancer | 27.03 ± 2.75 | ~139.2 | [1] |

| SNU-1 | Gastric Carcinoma | 34.50 ± 4.16 | ~177.7 | [1] |

| MCF-7 | Breast Adenocarcinoma | - | ~1.0² | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | - | ~1.0² | [2] |

¹ Calculated based on a molecular weight of 194.18 g/mol for this compound. ² Data for the oxidative dimerization product of this compound.

Experimental Protocols

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow: Cytotoxicity Screening

Workflow for determining the cytotoxicity of this compound.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against a variety of bacteria and fungi. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Proteus vulgaris | Gram-negative Bacteria | 50 | [1] |

| Klebsiella pneumoniae (ESBL-3971) | Gram-negative Bacteria | 25 | [1] |

| Mycobacterium tuberculosis H37Rv | Acid-fast Bacteria | 8 | [1] |

| Mycobacterium tuberculosis (RifR) | Acid-fast Bacteria | 8 | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions.

Data Presentation: Antioxidant Activity of this compound

| Assay | EC50 (mg/L) | Reference |

| DPPH Radical Scavenging | 2.365 | [3] |

Experimental Protocols

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.

-

ABTS Radical Cation Generation: React ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and keep the mixture in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add various concentrations of this compound to the ABTS working solution.

-

Incubation: Incubate for a set time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or EC50 value.

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

-

Reaction Mixture: Add the sample to the FRAP reagent and incubate at 37°C.

-

Absorbance Measurement: Measure the absorbance of the ferrous-tripyridyltriazine complex at 593 nm after a specified time (e.g., 4 minutes).

-

Calculation: The antioxidant capacity is determined against a standard curve of FeSO₄·7H₂O.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and mediators.

Mechanism of Action: Inhibition of Inflammatory Mediators

This compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α), IL-1β, IL-6, and IL-8, as well as other inflammatory mediators.[4] This inhibition is partly achieved through the modulation of the NF-κB signaling pathway.

Signaling Pathway: NF-κB Inhibition by this compound (Proposed)

This compound is suggested to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4] The proposed mechanism involves the prevention of the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.

Proposed inhibition of the NF-κB pathway by this compound.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell damage.

Mechanism of Action: Attenuation of Oxidative Stress

Studies have shown that this compound can protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂).[5][6] This protection is associated with the inhibition of caspase-3 and cathepsin D, key enzymes involved in apoptosis.[5][7]

Data Presentation: Neuroprotective Effect of this compound

In a study using SH-SY5Y neuroblastoma cells, pre-treatment with this compound (0.1-50 µM) significantly increased cell viability and decreased cytotoxicity following exposure to H₂O₂.[5]

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂).

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT or LDH (Lactate Dehydrogenase) assay.

-

Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to cells treated with H₂O₂ alone.

Signaling Pathway: PI3K/Akt Pathway Modulation (Proposed)

While direct evidence for this compound is still emerging, related caffeic acid esters have been shown to exert neurotrophic effects through the modulation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and differentiation.[8]

Proposed modulation of the PI3K/Akt pathway by this compound.

Conclusion

The preliminary biological screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities, conducting in vivo efficacy and safety studies, and exploring its potential for drug development. The modulation of key signaling pathways such as NF-κB and PI3K/Akt suggests that this compound may have a broad impact on cellular processes, making it a promising candidate for the development of novel therapies for a variety of diseases.

References

- 1. vjol.info.vn [vjol.info.vn]

- 2. Antiproliferative and apoptotic effects of the oxidative dimerization product of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Methyl Caffeate: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular effects of methyl caffeate, a promising natural compound with diverse therapeutic potential.

This compound, a naturally occurring phenolic compound, has garnered significant scientific attention for its broad spectrum of biological activities. This technical guide synthesizes the current understanding of its mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive overview of its anti-inflammatory, anticancer, antioxidant, neuroprotective, and anti-diabetic properties. Through a detailed examination of key signaling pathways, quantitative data from various studies, and experimental methodologies, this document aims to facilitate further research and development of this compound as a potential therapeutic agent.

Anti-inflammatory and Immunomodulatory Effects

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of inflammation.[1][2]

In lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, this compound was shown to be a potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[1] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1] Mechanistically, this compound prevents the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[1]

Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit the LPS-induced inflammatory response by not only inhibiting NF-κB but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway .[2] this compound significantly enhanced the phosphorylation of Nrf2 and the expression of HO-1, a downstream target of Nrf2 with potent cytoprotective and anti-inflammatory properties.[2]

This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), Interleukin-1α (IL-1α), IL-1β, IL-6, and IL-8.[1][3] This broad-spectrum inhibition of inflammatory mediators underscores its potential as a therapeutic agent for inflammatory diseases. Additionally, it has demonstrated immunosuppressive effects by inhibiting the secretion of IL-2 in macrophage cells.[4]

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Stimulant | Measured Effect | IC50 / Effective Concentration | Reference |

| RAW 264.7 | LPS | NO Production Inhibition | Not specified, potent inhibition observed | [1] |

| RAW 264.7 | LPS | PGE2 Production Inhibition | Not specified, potent inhibition observed | [1] |

| HUVECs | LPS | Cytokine Secretion Reduction | Not specified, significant reduction observed | [2] |

| RAW 264.7 | Not specified | IL-2 Secretion Inhibition | Strong inhibition at 100 µg/mL | [4] |

Experimental Protocols: Inhibition of NO and PGE2 Production

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS).

-

NO Measurement: Nitrite concentration in the culture medium is measured as an indicator of NO production using the Griess reagent.

-

PGE2 Measurement: The concentration of PGE2 in the culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Western Blot Analysis: Protein levels of iNOS and COX-2 are determined by Western blotting using specific antibodies.

-

RT-PCR Analysis: mRNA expression levels of iNOS and COX-2 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

Signaling Pathway Diagram: NF-κB Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer and Apoptotic Effects

This compound has demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, colon, and cervical cancer.[4][5][6] Its mechanisms of action in cancer are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation.

In human breast cancer cells (MCF-7), this compound was shown to induce apoptosis through a mitochondria-dependent pathway.[6] It upregulates the expression of pro-apoptotic proteins such as Bax and Bid, while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[6]

A product of the oxidative dimerization of this compound has also shown potent antiproliferative and apoptotic effects in both MCF-7 and MDA-MB-231 breast cancer cell lines, with an IC50 of approximately 1 µM.[5]

Furthermore, this compound has been identified as a potential inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis that is often upregulated in cancer cells.[7] By binding to an allosteric site of PHGDH, this compound can inhibit tumor growth, as demonstrated in a HeLa xenograft mouse model.[7]

Quantitative Data on Anticancer Activity

| Cell Line | Effect | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | Cytotoxicity | Not specified, potent | [6] |

| A549 (Lung Cancer) | Cytotoxicity | 28.83 µg/mL | [4] |

| T24 (Bladder Cancer) | Cytotoxicity | 35.48 µg/mL | [4] |

| Huh-7 (Liver Cancer) | Cytotoxicity | 42.17 µg/mL | [4] |

| 8505c (Thyroid Cancer) | Cytotoxicity | 50.19 µg/mL | [4] |

| SNU-1 (Gastric Cancer) | Cytotoxicity | 45.67 µg/mL | [4] |

| MCF-7 and MDA-MB-231 (Breast Cancer) | Antiproliferation (oxidative dimerization product) | ~1 µM | [5] |

Experimental Protocols: Apoptosis Assay

-

Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for different time points.

-

Apoptosis Detection: Apoptosis can be assessed by various methods:

-

DNA Fragmentation Analysis: Cellular DNA is extracted and analyzed by agarose gel electrophoresis to detect the characteristic ladder pattern of apoptosis.

-

Flow Cytometry: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic cells.

-

Western Blot Analysis: Expression levels of apoptosis-related proteins (Bcl-2, Bax, Bid, caspase-3, PARP, cytochrome c) are determined by Western blotting.

-

Signaling Pathway Diagram: Induction of Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Antioxidant and Neuroprotective Mechanisms

This compound possesses significant antioxidant properties, which are central to its neuroprotective effects. Its antioxidant activity is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems.[8][9][10]

The antioxidant mechanism involves a chain-breaking process where this compound donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[8][9] This process initially forms a quinone derivative of this compound, which can further react to form other products.[8][9]

In neuroprotection, this compound has been shown to attenuate neuronal cell damage induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[10][11] Its protective effects are associated with the inhibition of caspase-3 and cathepsin D, without the involvement of the PI3-K/Akt pathway in some models.[10][11]

The neuroprotective actions of caffeic acid derivatives, including this compound, are also linked to the activation of the Nrf2/ARE/HO-1 pathway , induction of phase II antioxidant enzymes (e.g., SOD, GSH), and inhibition of pro-inflammatory and apoptotic signaling pathways like p38 and JNK.[10]

Quantitative Data on Antioxidant and Neuroprotective Activity

| Model System | Stressor | Measured Effect | Effective Concentration | Reference |

| Cell-free assay | Free radicals | Scavenging activity | IC50 ~15 µM | [10] |

| SH-SY5Y cells | H₂O₂ | Attenuation of cell damage | 1–50 µM | [10] |

| Differentiated SH-SY5Y cells | 6-OHDA | Protection against neurotoxicity | Not specified, protective | [10] |

Experimental Protocols: Neuroprotection Assay

-

Cell Culture: Human neuroblastoma SH-SY5Y cells (undifferentiated or differentiated) or primary neuronal cultures are used.

-

Treatment: Cells are pre-treated with this compound for a defined period before exposure to a neurotoxic agent (e.g., H₂O₂, 6-OHDA).

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or LDH release assay.

-

Apoptosis and Necrosis Measurement: The extent of apoptosis and necrosis is quantified, for example, by flow cytometry using Annexin V/PI staining.

-

Enzyme Activity Assays: The activities of enzymes like caspase-3 and cathepsin D are measured using specific substrates.

Signaling Pathway Diagram: Neuroprotection via Antioxidant and Anti-apoptotic Mechanisms

Caption: Neuroprotective mechanisms of this compound.

Anti-diabetic Effects

This compound has shown promise as an anti-diabetic agent through its ability to inhibit α-glucosidase and enhance glucose-stimulated insulin secretion (GSIS).[12][13][14][15][16][17]

As an inhibitor of rat intestinal sucrase and maltase, this compound can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia.[12][13][14][15]

In INS-1 rat pancreatic β-cells, this compound was found to enhance GSIS to a similar extent as the sulfonylurea drug gliclazide.[16][17] This effect is mediated through the upregulation of signaling proteins involved in β-cell function and insulin secretion, including peroxisome proliferator-activated receptor-γ (PPAR-γ) and pancreatic and duodenal homeobox-1 (PDX-1).[16] Furthermore, it promotes the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, key components of the insulin signaling pathway that are crucial for β-cell survival and function.[16][17]

Quantitative Data on Anti-diabetic Activity

| Enzyme/Cell Line | Effect | IC50 / Effective Concentration | Reference |

| Rat intestinal sucrase | Inhibition | Favorable inhibition observed | [12][13] |

| Rat intestinal maltase | Inhibition | Favorable inhibition observed | [12][13] |

| INS-1 cells | Enhanced GSIS | Similar to gliclazide | [16][17] |

Experimental Protocols: α-Glucosidase Inhibition Assay

-

Enzyme Source: Rat intestinal α-glucosidase (sucrase and maltase) is prepared from the small intestine of rats.

-

Substrate: Sucrose or maltose is used as the substrate.

-

Assay Procedure: The enzyme is incubated with the substrate in the presence or absence of this compound.

-

Glucose Measurement: The amount of glucose released from the substrate is measured using a glucose oxidase method.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.

Signaling Pathway Diagram: Enhancement of Glucose-Stimulated Insulin Secretion

Caption: this compound enhances insulin secretion in pancreatic β-cells.

Conclusion

This compound is a pleiotropic molecule with a diverse range of biological activities that are of significant interest for drug development. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2/HO-1, and PI3K/Akt, as well as to induce apoptosis and inhibit key metabolic enzymes, underscores its therapeutic potential in a variety of diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to further investigate and harness the promising pharmacological properties of this compound. Future studies should focus on in vivo efficacy, bioavailability, and safety to translate the preclinical findings into clinical applications.

References

- 1. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and some plant constituents inhibit age-related inflammation: effects on senescence-associated secretory phenotype (SASP) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vjol.info.vn [vjol.info.vn]

- 5. Antiproliferative and apoptotic effects of the oxidative dimerization product of this compound on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antioxidation mechanism studies of caffeic acid: identification of antioxidation products of this compound from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of this compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as an alpha-glucosidase inhibitor from Solanum torvum fruits and the activity of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound Isolated from the Flowers of Prunus persica (L.) Batsch Enhances Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Discovery and Isolation of Methyl Caffeate from Solanum torvum: A Technical Guide

Introduction

Solanum torvum, commonly known as Turkey berry, is a shrub belonging to the Solanaceae family, widely utilized in traditional medicine and as a food source in various parts of the world.[1] Pharmacological studies have revealed its potential antiviral, antioxidant, anti-inflammatory, and antiulcerogenic properties.[2] The fruits of S. torvum are rich in a variety of phytochemicals, including alkaloids, flavonoids, saponins, and phenols.[1] Among these, methyl caffeate, a phenolic compound, has been identified as a significant bioactive constituent. This compound has garnered scientific interest due to its diverse biological activities, including α-glucosidase inhibition, antioxidant effects, antimicrobial properties, and potential anticancer activity.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Solanum torvum, intended for researchers, scientists, and professionals in drug development.

Discovery and Initial Screening

The identification of this compound in Solanum torvum was the result of systematic screening and bioassay-guided fractionation studies. Initial investigations into the plant's extracts revealed significant biological activities. For instance, screening of 325 plant species for rat intestinal α-glucosidase (sucrase and maltase) inhibitors showed that the fruit extract of Solanum torvum exhibited marked inhibition against both enzymes.[3] This promising result prompted further investigation to isolate the active principles.[3] Similarly, studies focusing on the plant's traditional use for infections led to activity-guided fractionation to identify antimicrobial and antimycobacterial compounds, which ultimately pointed to this compound.[2]

Experimental Protocols: Isolation and Purification

The isolation of this compound from S. torvum fruits involves a multi-step process of extraction, fractionation, and purification. The following protocols are synthesized from various reported methodologies.[2][3][5]

Plant Material Preparation

-

Collection: Fresh, unripe fruits of Solanum torvum are collected.[2]

-

Authentication: The plant material is authenticated by a botanist, and a voucher specimen is deposited in a herbarium for future reference.[6]

-

Processing: The collected fruits are washed with water, shade-dried at room temperature, and then pulverized into a coarse powder using a hammer mill.[2][5][6]

Extraction

-

Solvent Extraction: The dried fruit powder (e.g., 5 kg) is subjected to extraction with methanol (e.g., 15 L) at a 1:3 (w/v) ratio.[5]

-

Maceration: The mixture is macerated at room temperature for 48 hours with occasional stirring.[1][6]

-

Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure (40–45 °C) using a rotary evaporator to yield a dark green soluble residue.[5]

Fractionation

-

Liquid-Liquid Partitioning: The crude methanolic extract is partitioned successively with solvents of increasing polarity. For example, the residue can be partitioned between ethyl acetate and water.[5] The ethyl acetate fraction often shows high levels of the desired bioactivity.[3][5]

-

Column Chromatography (Initial Separation): The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel (e.g., 60-120 mesh).[2][5]

-

Elution: The column is eluted with a gradient of solvents, such as chloroform, ethyl acetate, and methanol in increasing proportions (e.g., 5%, 25%, 50%, 75%, 100%).[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[2] Fractions with similar TLC profiles are pooled together.[2][5]

Purification

-

Secondary Column Chromatography: The pooled, active fractions are further purified using another round of column chromatography. For instance, a fraction showing antimicrobial activity was further purified on a silica gel column eluted with a chloroform:ethyl acetate (4:1) mixture.[2]

-

Crystallization/Final Purification: This step yields the purified compound. In one study, this purification process yielded light yellow crystals of this compound (70 mg from a 4.5 g fraction).[2] Another method involves using preparative High-Performance Liquid Chromatography (HPLC) for final purification of active fractions.[3]

Characterization of this compound

The structural elucidation and confirmation of the isolated compound as this compound are performed using various spectroscopic techniques. The data obtained are compared with those reported in the literature.[2]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and formula. This compound (C₁₀H₁₀O₄) typically shows a molecular ion peak (M+) at m/z 194.[2][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key peaks for this compound include absorptions for a hydroxyl group (~3484 cm⁻¹), an ester carbonyl group (~1682 cm⁻¹), and aromatic rings (~1601, 1529, 1442 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the detailed structure, including the position of protons and carbons.

Data Presentation

Spectroscopic Data for this compound

The following table summarizes the characteristic spectroscopic data for this compound isolated from Solanum torvum.

| Technique | Observed Data | Reference |

| Formula | C₁₀H₁₀O₄ | [2][7] |

| EI-MS (m/z) | 194 (M+) | [2] |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.49 (1H, d, J=16.0 Hz, H-7), 7.06 (1H, d, J=2.0 Hz, H-2), 7.00 (1H, dd, J=8.0, 2.0 Hz, H-6), 6.77 (1H, d, J=8.0 Hz, H-5), 6.27 (1H, d, J=16.0 Hz, H-8), 3.69 (3H, s, -COOMe) | [2] |

| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.08 (–COOMe), 148.42 (C-4), 145.58 (C-3), 145.16 (C-7), 125.50 (C-1), 121.41 (C-6), 115.69 (C-2), 115.07 (C-8), 114.73 (C-5), 51.20 (–COOMe) | [2] |

Bioactivity Data of this compound from Solanum torvum

This table presents quantitative data on the biological activities of this compound and the butanolic extract of S. torvum fruits (BESTF).

| Activity Assay | Sample | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | BESTF | 113.35 µg/ml | [1] |

| This compound | 2.62 µM | [1] | |

| ABTS Radical Scavenging | BESTF | 133.55 µg/ml | [1] |

| This compound | 2.59 µM | [1] | |

| H₂O₂ Scavenging | BESTF | 154.97 µg/ml | [1] |

| This compound | 3.10 µM | [1] | |

| Acetylcholinesterase (AChE) Inhibition | BESTF | 166.6 µg/ml | [1] |

| This compound | 680.6 µM | [1] | |

| Butyrylcholinesterase (BChE) Inhibition | BESTF | 161.55 µg/ml | [1] |

| This compound | 291.6 µM (study states 413 µM in abstract) | [1] | |

| Antimycobacterial (vs. M. tuberculosis H37Rv) | This compound | 8 µg/ml (MIC) | [2] |

| Antimycobacterial (vs. M. tuberculosis RifR) | This compound | 8 µg/ml (MIC) | [2] |

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Solanum torvum fruits.

Caption: Workflow for this compound Isolation.

Signaling Pathway Inhibition

This compound has been shown to interact with key enzymes in cholinergic neurotransmission. The following diagram depicts its inhibitory action on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. This inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[1]

Caption: Inhibition of Cholinesterases by this compound.

Conclusion

This compound is a key bioactive compound isolated from the fruits of Solanum torvum. Its discovery has been driven by bioassay-guided fractionation, confirming the ethnobotanical uses of the plant. The isolation protocols, primarily involving solvent extraction and multi-stage chromatography, are well-established. Spectroscopic analysis has definitively confirmed its structure. The diverse biological activities of this compound, including its antioxidant, anticholinesterase, and antimicrobial effects, highlight its potential as a lead compound for the development of new therapeutic agents. Further in vivo research is necessary to fully explore the applicability of S. torvum extracts and pure this compound for clinical use.[1]

References

- 1. In vitro and in silico analysis of Solanum torvum fruit and this compound interaction with cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and Antimycobacterial Activities of this compound Isolated from Solanum torvum Swartz. Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In vitro anticancer activity of this compound isolated from Solanum torvum Swartz. fruit. | Semantic Scholar [semanticscholar.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. ijper.org [ijper.org]

- 7. academicjournals.org [academicjournals.org]

physical and chemical properties of methyl caffeate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Caffeate

Introduction

This compound is a naturally occurring phenolic compound, specifically an ester of caffeic acid.[1] It is found in various plant species, including the fruits of Solanum torvum.[1][2] As a derivative of caffeic acid, this compound shares the characteristic ortho-dihydroxyl (catechol) ring structure and an α,β-unsaturated side chain.[3] The presence of a methyl ester group increases its lipophilicity compared to caffeic acid, which can enhance its membrane permeability and biological activity.[3][4] This compound has garnered significant interest within the scientific community for its diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[2][5][6][7] This guide provides a comprehensive overview of its core physical, chemical, and biological properties, complete with experimental methodologies and pathway diagrams for researchers in drug discovery and development.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in experimental settings.

General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1][8] |

| Synonyms | Caffeic acid methyl ester, Methyl 3,4-dihydroxycinnamate | [9][10] |

| CAS Number | 3843-74-1 | [11][12] |

| Molecular Formula | C₁₀H₁₀O₄ | [8][11] |

| Molecular Weight | 194.18 g/mol | [8][11] |

| Appearance | Off-White to Brown Solid / Powder | [1][9] |

| Melting Point | 158-161 °C | [9][13] |

| Boiling Point | 112-115 °C at 1 x 10⁻³ Torr; 368 °C (estimated at 760 mmHg) | [11][12][13] |

| pKa | 8.71 ± 0.18 (Predicted) | [9] |

| logP (o/w) | 1.190 (Estimated) | [9][14] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 1.142e+04 mg/L at 25 °C (Estimated) | [14] |

| Methanol | Slightly Soluble | [9] |

| Ethanol | 20 mg/mL | [10] |

| DMSO | 5 mg/mL; 30 mg/mL (with sonication) | [10][15] |

| DMF | 5 mg/mL | [10] |

| Acetonitrile | Slightly Soluble | [9] |

| Ethyl Acetate | Slightly Soluble | [9] |

| PBS (pH 7.2) | 0.5 mg/mL | [10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

NMR Spectroscopy

¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 7.31 (1H, d, J = 16.0 Hz, H-7)

-

δ 7.12 (1H, d, J = 1.8 Hz, H-2)

-

δ 6.97 (1H, dd, J = 8.0, 1.8 Hz, H-6)

-

δ 6.79 (1H, d, J = 8.0 Hz, H-5)

-

δ 6.42 (1H, d, J = 16.0 Hz, H-8)

-

δ 3.80 (3H, s, H-10)

¹³C-NMR (DMSO-d₆, 100 MHz):

-

δ 167.7 (C-9)

-

δ 148.8 (C-4)

-

δ 148.3 (C-3)

-

δ 140.1 (C-7)

-

δ 126.8 (C-1)

-

δ 122.1 (C-6)

-

δ 116.1 (C-8)

-

δ 115.6 (C-2)

-

δ 111.2 (C-5)

-

δ 56.0 (C-10)

Note: Assignments may vary based on solvent and instrument frequency.

Other Spectroscopic Data

| Technique | Key Features | Source(s) |

| UV-Vis Spectroscopy | λmax: 328-330 nm (in Methanol) | [9][10] |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺): m/z 194. Key Fragments: 163, 134, 126, 89. | [8] |

Experimental Protocols

This section details the methodologies for the synthesis, isolation, and biological evaluation of this compound.

Synthesis and Isolation

Protocol 1: Synthesis via Esterification this compound can be synthesized through the esterification of caffeic acid with methanol.[16][17] A common laboratory-scale method utilizes a cation-exchange resin as a catalyst.[17][18]

-

Reactants: Caffeic acid and methanol.

-

Catalyst: A porous cation-exchange resin (e.g., Diaion PK208LH).[16]

-

Procedure: a. Dissolve caffeic acid in an excess of methanol. b. Add the cation-exchange resin to the mixture. c. Heat the reaction mixture, typically to 60 °C, with continuous stirring.[17][18] d. Monitor the reaction progress over several hours (e.g., 4 hours) using High-Performance Liquid Chromatography (HPLC).[16][17] e. Upon completion, filter the resin from the mixture. f. Evaporate the excess methanol under reduced pressure to yield crude this compound. g. Purify the product using column chromatography.

Protocol 2: Isolation from Natural Sources (e.g., Solanum torvum) this compound can be isolated from plant material using solvent extraction followed by chromatographic purification.[2][19]

-

Extraction: a. Air-dry and powder the fruit material of Solanum torvum. b. Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.[19] c. The ethyl acetate extract typically shows high activity and is selected for further isolation.[19]

-

Chromatographic Purification: a. Subject the concentrated ethyl acetate extract to column chromatography over silica gel. b. Elute the column with a solvent gradient system (e.g., hexane-ethyl acetate). c. Collect fractions and monitor them using Thin Layer Chromatography (TLC). d. Combine fractions containing the compound of interest and concentrate them. e. Recrystallize the resulting solid to obtain pure this compound. f. Confirm the structure of the isolated compound using spectroscopic methods (NMR, MS).

Biological Activity Assays

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay) This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[20]

-

Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound.

-